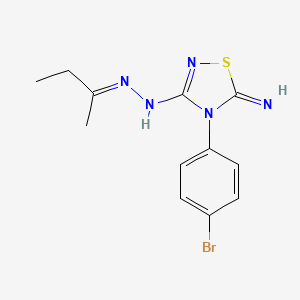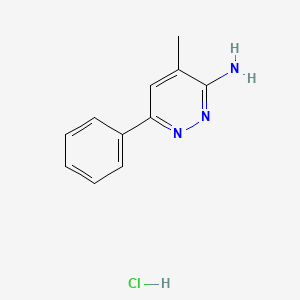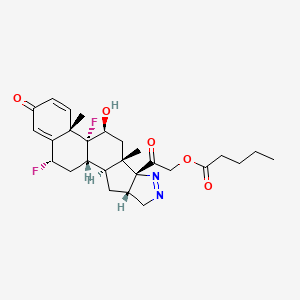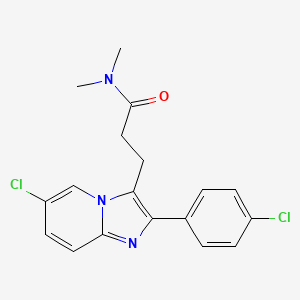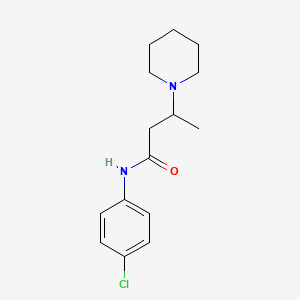![molecular formula C23H22F3N3O4 B12735474 1-(2,4-Difluorophenyl)-6-fluoro-8-methoxy-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 182869-22-3](/img/structure/B12735474.png)
1-(2,4-Difluorophenyl)-6-fluoro-8-methoxy-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Quinolinecarboxylic acid, 1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-8-methoxy-7-(3-((methylamino)methyl)-1-pyrrolidinyl)-4-oxo- is a complex organic compound that belongs to the quinolone class of antibiotics. This compound is characterized by its quinoline core structure, which is substituted with various functional groups, including fluorine, methoxy, and pyrrolidinyl groups. It is known for its potent antibacterial properties and is used in the treatment of various bacterial infections.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-8-methoxy-7-(3-((methylamino)methyl)-1-pyrrolidinyl)-4-oxo- typically involves multiple steps, including the formation of the quinoline core, introduction of the fluorine and methoxy groups, and the attachment of the pyrrolidinyl moiety. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of Fluorine and Methoxy Groups: The fluorine and methoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate fluorinating and methoxylating agents.
Attachment of the Pyrrolidinyl Moiety: The pyrrolidinyl group can be attached through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the quinoline core.
Industrial Production Methods
Industrial production of this compound often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and efficiency.
化学反応の分析
Types of Reactions
3-Quinolinecarboxylic acid, 1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-8-methoxy-7-(3-((methylamino)methyl)-1-pyrrolidinyl)-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.
科学的研究の応用
3-Quinolinecarboxylic acid, 1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-8-methoxy-7-(3-((methylamino)methyl)-1-pyrrolidinyl)-4-oxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its antibacterial properties and its mechanism of action against bacterial enzymes.
Medicine: It is used in the development of new antibiotics and in the treatment of bacterial infections.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
作用機序
The antibacterial activity of 3-Quinolinecarboxylic acid, 1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-8-methoxy-7-(3-((methylamino)methyl)-1-pyrrolidinyl)-4-oxo- is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.
類似化合物との比較
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents on the quinoline core.
Levofloxacin: A fluoroquinolone antibiotic with a similar core structure but different functional groups.
Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
3-Quinolinecarboxylic acid, 1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-8-methoxy-7-(3-((methylamino)methyl)-1-pyrrolidinyl)-4-oxo- is unique due to its specific combination of functional groups, which confer distinct pharmacokinetic and pharmacodynamic properties. Its methoxy and pyrrolidinyl groups enhance its antibacterial activity and improve its bioavailability compared to other quinolones.
特性
CAS番号 |
182869-22-3 |
|---|---|
分子式 |
C23H22F3N3O4 |
分子量 |
461.4 g/mol |
IUPAC名 |
1-(2,4-difluorophenyl)-6-fluoro-8-methoxy-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C23H22F3N3O4/c1-27-9-12-5-6-28(10-12)20-17(26)8-14-19(22(20)33-2)29(11-15(21(14)30)23(31)32)18-4-3-13(24)7-16(18)25/h3-4,7-8,11-12,27H,5-6,9-10H2,1-2H3,(H,31,32) |
InChIキー |
SZNLVSRGGTUMQY-UHFFFAOYSA-N |
正規SMILES |
CNCC1CCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



